molecular formula C17H17N3OS B1357496 1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one CAS No. 929694-89-3

1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one

Cat. No.: B1357496
CAS No.: 929694-89-3
M. Wt: 311.4 g/mol
InChI Key: XLQAFQIWUJOMKR-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one (CAS: 929694-89-3) is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidin-4(1H)-one core. Its structure includes:

  • Position 2: A mercapto (-SH) group, which may contribute to hydrogen bonding or redox activity.
  • Positions 5 and 7: Methyl groups, influencing steric and electronic properties.
    Its molecular formula is C₁₇H₁₇N₃OS (MW: 311.41 g/mol), and it is stored at +4°C with 95% purity .

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-5,7-dimethyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-9-6-5-7-13(12(9)4)20-15-14(16(21)19-17(20)22)10(2)8-11(3)18-15/h5-8H,1-4H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQAFQIWUJOMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C(=CC(=N3)C)C)C(=O)NC2=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one typically involves the reaction of N-(2,3-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate. This reaction proceeds under basic conditions, often using urea or potassium thiocyanate as catalysts . The reaction yields the desired pyrido[2,3-D]pyrimidine derivative through cyclization and subsequent functional group transformations.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the phenyl substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as kinases. It assembles into signaling complexes with activated receptors at the plasma membrane via interaction between its SH2 domains and receptor tyrosine-phosphorylated ITAM domains . This interaction can modulate various signaling pathways, leading to effects on cell survival, proliferation, and apoptosis.

Comparison with Similar Compounds

Substituent Variations on the Pyrido[2,3-d]pyrimidin-4(1H)-one Core

Structural analogs differ primarily in substituents at positions 1, 2, 5, and 7:

Compound Name Position 1 Substituent Position 2 Group Positions 5/7 Substituents Molecular Weight (g/mol) Key References
1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one 2,3-Dimethylphenyl -SH 5,7-dimethyl 311.41
1-Ethyl-2-mercapto-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one Ethyl -SH 5,7-dimethyl 235.31
2-Mercapto-1,5,7-trimethylpyrido[2,3-d]pyrimidin-4(1H)-one Methyl -SH 5,7-dimethyl 221.29

Key Observations :

  • Mercapto Group : The -SH group at position 2 is conserved in these analogs, suggesting its critical role in reactivity or bioactivity.
Thione vs. Mercapto Derivatives

Compounds with a thione (S=) group at position 2 exhibit distinct properties:

  • Example : 2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives (e.g., 7a–e in ) are partially saturated (dihydro structure), reducing aromaticity and altering electronic properties .
  • Activity : Dihydro derivatives are often intermediates in synthesis, while fully aromatic mercapto analogs (e.g., the target compound) may exhibit enhanced stability and bioavailability.
Fused Heterocyclic Systems

Compounds with fused triazole or thiazole rings demonstrate divergent biological activities:

  • Example : 3-Acetyl-8-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,6-diphenylpyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one (22a) showed antitumor activity (IC₅₀ = 1.19–3.94 µM against HepG2 and MCF-7 cells) .
Core Heterocycle Modifications

Replacing the pyrido ring with thieno[2,3-d]pyrimidin-4(3H)-one alters electronic and binding properties:

  • Example: Thieno[2,3-d]pyrimidin-4(3H)-one derivatives mimic psoralen’s structure and exhibit antibacterial and antitumor activities .
  • SAR Insight: The pyrido core in the target compound may offer better π-stacking interactions with biological targets compared to sulfur-containing thieno analogs .
Structural-Activity Relationships (SAR)
  • Position 2 : Mercapto groups are critical for hydrogen bonding or metal coordination.
  • Fused Rings : Triazole/thiazole moieties enhance antitumor activity but complicate synthesis.

Biological Activity

1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H17N3OSC_{17}H_{17}N_{3}OS with a molecular weight of 311.41 g/mol. Its structure features a pyrido[2,3-D]pyrimidine core with specific substitutions that influence its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₇N₃OS
Molecular Weight311.41 g/mol
CAS Number929694-89-3

Synthesis

The synthesis typically involves the reaction of N-(2,3-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate under basic conditions, utilizing catalysts such as urea or potassium thiocyanate. This method allows for the production of the compound in a laboratory setting, although industrial production methods are not well-documented.

Anticancer Properties

Research indicates that derivatives of pyrido[2,3-D]pyrimidine compounds exhibit promising anticancer activity. For instance, a study highlighted that certain derivatives demonstrated moderate to excellent activity against various cancer cell lines with low toxicity to normal cells. The most potent compound from this series showed IC₅₀ values of 0.66 μM against A549 cells, indicating significant potential for further development as an anticancer agent .

The mechanism of action involves the compound's ability to inhibit specific kinases, particularly Bruton’s tyrosine kinase (BTK), which plays a critical role in B-cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in malignant cells.

Case Studies

  • In Vitro Studies : A study evaluated the biological activity of various pyrido[2,3-D]pyrimidine derivatives against cancer cell lines such as Hela and MCF-7. The most effective derivative showed enhanced apoptotic effects compared to established treatments like Cabozantinib .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that electron-withdrawing groups on the terminal phenyl rings significantly improved biological activity. This finding underscores the importance of molecular modifications in enhancing therapeutic efficacy .

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